molecular formula C9H17O10P B12285284 Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-phosphate

Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-phosphate

Cat. No.: B12285284
M. Wt: 316.20 g/mol
InChI Key: KJQADXROFHHYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-phosphate involves multiple steps, including the esterification of D-arabino-2-heptulopyranosidonic acid followed by phosphorylation. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped with the necessary technology to handle complex organic syntheses. The process involves large-scale reactions under stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Utilized in studies involving carbohydrate metabolism and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and certain types of cancer.

    Industry: Employed in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-phosphate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in carbohydrate metabolism, thereby affecting various biochemical processes. The compound’s phosphate group plays a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate: Lacks the phosphate group, resulting in different chemical properties and biological activities.

    Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenyl phosphate):

Uniqueness

Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-phosphate is unique due to its specific structure, which includes both a methyl ester and a phosphate group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H17O10P

Molecular Weight

316.20 g/mol

IUPAC Name

methyl 4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate

InChI

InChI=1S/C9H17O10P/c1-16-8(12)9(17-2)3-5(10)7(11)6(19-9)4-18-20(13,14)15/h5-7,10-11H,3-4H2,1-2H3,(H2,13,14,15)

InChI Key

KJQADXROFHHYNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C(C(O1)COP(=O)(O)O)O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.